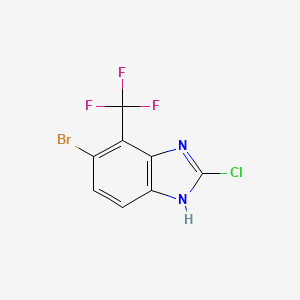

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the reaction of 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

- Dissolve 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole in a suitable solvent such as chloroform.

- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.

- Reflux the mixture for several hours.

- Cool the reaction mixture and filter off any precipitate.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that benzimidazole derivatives can inhibit various Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial activity of benzimidazole derivatives, compounds demonstrated Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antiviral Properties

The antiviral potential of benzimidazole compounds has also been explored. Some derivatives have shown effectiveness against enteroviruses and herpes simplex virus, with IC50 values significantly lower than standard antiviral medications . This highlights the compound's potential in developing treatments for viral infections.

3. Anti-inflammatory Effects

Recent research has identified anti-inflammatory properties in benzimidazole derivatives. Compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. For example, certain derivatives exhibited IC50 values indicating strong inhibition compared to standard anti-inflammatory drugs like diclofenac .

Material Science Applications

1. Organic Electronics

Due to their unique electronic properties, benzimidazole derivatives are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups enhances the electron-withdrawing ability of the molecules, improving their performance in electronic applications.

Case Study: OLED Development

Research on the use of benzimidazole derivatives in OLEDs has shown promising results in terms of efficiency and stability when incorporated into device architectures .

Agricultural Chemistry

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its bioactivity against various pathogens suggests potential use in agricultural formulations aimed at controlling fungal diseases.

Case Study: Fungicidal Activity

Studies have demonstrated that certain benzimidazole derivatives possess fungicidal properties effective against common agricultural pathogens. This opens avenues for developing environmentally friendly pesticides that can mitigate crop losses due to fungal infections .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Antimicrobial Activity | Effective against S. aureus, E. coli |

| Antiviral Properties | Inhibition of enteroviruses and herpes simplex virus | |

| Anti-inflammatory Effects | Strong COX inhibition compared to diclofenac | |

| Material Science | Organic Electronics | Improved efficiency in OLEDs |

| Agricultural Chemistry | Pesticide Development | Effective fungicidal properties |

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

- 5-Bromo-2-chloro-4-(trifluoromethyl)benzene

- 5-Bromo-2-chloro-4-(trifluoromethyl)aniline

Uniqueness

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group that enhances its lipophilicity and metabolic stability. The focus of this article is to explore the biological activity of this compound, particularly its anticancer properties and potential applications in agriculture.

- Molecular Formula : C₈H₃BrClF₃N₂

- Molecular Weight : 299.48 g/mol

- CAS Number : 1803902-36-4

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. Notably, it has shown potential as an inhibitor of various kinases linked to cancer cell proliferation. The trifluoromethyl group may enhance the compound's interaction with biological targets, leading to improved efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell growth in MCF7 breast cancer cells with an IC₅₀ value of approximately 25.72 μM .

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a mechanism that may involve the activation of apoptotic pathways .

- In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth, further supporting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazole | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties affecting reactivity |

| 4-Bromo-2-chloroaniline | Lacks benzimidazole core | Primarily used as a precursor in synthesis |

This table illustrates how variations in the molecular structure can influence biological activity and therapeutic potential.

Agricultural Applications

Beyond its medicinal uses, this compound may also serve as an agrochemical agent. The compound has been noted for its ability to inhibit growth in certain pests and weeds by targeting specific enzymes or proteins critical for their survival. This dual functionality underscores its versatility in both pharmaceutical and agricultural sectors .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Cancer Cell Lines : A study assessed the effect of various benzimidazole derivatives on human cancer cell lines, revealing that modifications such as halogenation significantly enhance cytotoxicity against targeted cells .

- In Vivo Tumor Suppression : Research involving tumor-bearing mice demonstrated that administration of this compound resulted in a marked reduction in tumor size compared to control groups .

Properties

Molecular Formula |

C8H3BrClF3N2 |

|---|---|

Molecular Weight |

299.47 g/mol |

IUPAC Name |

5-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3BrClF3N2/c9-3-1-2-4-6(15-7(10)14-4)5(3)8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

HTJIESVAVPAMJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=N2)Cl)C(F)(F)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.